molecular formula C32H28N2O3 B5070991 1,3,5,5-Tetrabenzyl-1,3-diazinane-2,4,6-trione

1,3,5,5-Tetrabenzyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5070991
M. Wt: 488.6 g/mol
InChI Key: CSJKONBGSNIAHW-UHFFFAOYSA-N
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Description

1,3,5,5-Tetrabenzyl-1,3-diazinane-2,4,6-trione is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms and four benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5,5-Tetrabenzyl-1,3-diazinane-2,4,6-trione can be synthesized through the reaction of benzylamine with cyanuric chloride under controlled conditions. The reaction typically involves:

    Step 1: Benzylamine is reacted with cyanuric chloride in the presence of a base such as triethylamine.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is then purified through recrystallization or column chromatography.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,3,5,5-Tetrabenzyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of benzyl alcohols or benzaldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted diazinane derivatives.

Scientific Research Applications

1,3,5,5-Tetrabenzyl-1,3-diazinane-2,4,6-trione has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of biologically active molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5,5-Tetrabenzyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1,3,5,5-Tetrabenzyl-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern with four benzyl groups, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,3,5,5-tetrabenzyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O3/c35-29-32(21-25-13-5-1-6-14-25,22-26-15-7-2-8-16-26)30(36)34(24-28-19-11-4-12-20-28)31(37)33(29)23-27-17-9-3-10-18-27/h1-20H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJKONBGSNIAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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